Lipophilicity (LogP) Comparison: Meta-Substitution Alters Partition Coefficient vs. Para- and Ortho-Isomers
The computed partition coefficient (XLogP3) for 2-(3-Hydroxymethylphenyl)phenol is 2.2, indicating moderate lipophilicity suitable for oral bioavailability and membrane permeability in drug design. This value differs from that of the structurally related isomer 4-(3-hydroxymethylphenyl)phenol (CAS 191724-10-4), which has a reported LogP of 2.549556089. The difference of -0.35 log units represents a 2.2-fold lower theoretical partition into a non-polar phase for the target compound, which can significantly influence its behavior in biological assays and formulation development .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (computed) |
| Comparator Or Baseline | 4-(3-Hydroxymethylphenyl)phenol (CAS 191724-10-4), LogP = 2.549556089 (computed) |
| Quantified Difference | ΔLogP = -0.35 (approx.) |
| Conditions | Computed values from authoritative chemical databases; not measured under identical experimental conditions. |
Why This Matters
Even small differences in LogP can translate into substantial changes in passive diffusion rates, metabolic stability, and off-target binding, making this compound a distinct choice for structure-activity relationship (SAR) exploration and lead optimization campaigns.
